molecular formula C9H9FO3 B6317896 2-Fluoro-5-(methoxymethyl)benzoic acid CAS No. 1697993-35-3

2-Fluoro-5-(methoxymethyl)benzoic acid

Cat. No.: B6317896
CAS No.: 1697993-35-3
M. Wt: 184.16 g/mol
InChI Key: LGMSPYBAIAKWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxymethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 2-Fluoro-5-(formylmethyl)benzoic acid or 2-Fluoro-5-(carboxymethyl)benzoic acid.

    Reduction: Formation of 2-Fluoro-5-(hydroxymethyl)benzoic acid or 2-Fluoro-5-(methoxymethyl)benzyl alcohol.

Scientific Research Applications

2-Fluoro-5-(methoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethyl group can influence its solubility and bioavailability . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the methoxymethyl group.

    5-Fluoro-2-methoxybenzoic acid: Similar structure but with different substitution pattern.

    2-Fluoro-5-(hydroxymethyl)benzoic acid: Similar structure but with a hydroxymethyl group instead of methoxymethyl.

Uniqueness

2-Fluoro-5-(methoxymethyl)benzoic acid is unique due to the presence of both fluorine and methoxymethyl groups, which can impart distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activity compared to its analogs .

Properties

IUPAC Name

2-fluoro-5-(methoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMSPYBAIAKWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.